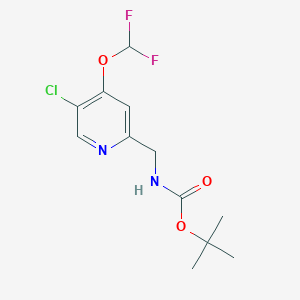

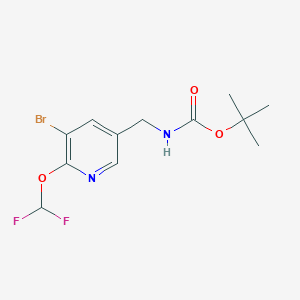

![molecular formula C10H9F4NO B1415873 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine CAS No. 2228296-90-8](/img/structure/B1415873.png)

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine

Vue d'ensemble

Description

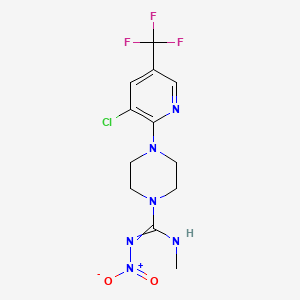

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine is a chemical compound with the molecular formula C10H9F4NO . It belongs to the class of azetidine derivatives and features a phenoxy group substituted at the 3-position. The trifluoromethyl (CF3) group enhances its chemical reactivity and properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, such as 4-fluoro-2-(trifluoromethyl)phenol or related compounds, with an azetidine ring precursor. Specific synthetic routes may vary, but the goal is to introduce the desired functional groups while maintaining the azetidine core structure. Detailed synthetic methods can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine consists of an azetidine ring (a four-membered heterocycle) fused with a phenoxy group. The fluorine atoms contribute to its electronegativity and influence its chemical behavior. Computational studies have explored its steric and electronic properties .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. Its trifluoromethyl group can act as a leaving group or influence neighboring functional groups. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .

Applications De Recherche Scientifique

1. Application in Nicotinic Acetylcholine Receptor Binding

The compound 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine is utilized in the synthesis of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), which is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This ligand has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nAChRs, showing promising properties for brain imaging (Doll et al., 1999).

2. Use in Synthesis of Fluorinated Analogs

This chemical is involved in the synthesis of fluorinated analogs such as 3′-Fluoro-3′-deoxy-thymidine (FDT), a more active but also more toxic version of AZT against HIV. This analog can be labeled with fluorine-18 to monitor the drug's biodistribution and targeting (Wilson et al., 1991).

3. Inhibition of Pancreatic Cancer Cell Growth

3-Fluoroazetidinecarboxylic Acids, including variants of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine, have been synthesized as hydroxy-Aze analogs and show potential in inhibiting the growth of pancreatic cancer cells, similar to the effects of gemcitabine (Liu et al., 2015).

4. Application in Azetidine Synthesis

The compound is used in the synthesis of various azetidine derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is a new cyclic fluorinated beta-amino acid with potential in medicinal chemistry (Van Hende et al., 2009).

5. Use in Antitumor Activity Studies

Fluorine-substituted derivatives of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine, like 4-amino-2(1H)-pyridinones, have been synthesized and evaluated for their antitumor activities. This includes investigating their effects on various types of cancers (Mcnamara & Cook, 1987).

Propriétés

IUPAC Name |

3-[4-fluoro-2-(trifluoromethyl)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO/c11-6-1-2-9(16-7-4-15-5-7)8(3-6)10(12,13)14/h1-3,7,15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQOBLSTTXKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)

![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)

![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)